molecular formula C8H3BrClFN2 B1398789 6-Bromo-2-chloro-5-fluoroquinazoline CAS No. 1036756-07-6

6-Bromo-2-chloro-5-fluoroquinazoline

Cat. No.: B1398789
CAS No.: 1036756-07-6
M. Wt: 261.48 g/mol
InChI Key: XCNARNYXKIGAJU-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-fluoroquinazoline is a heterocyclic compound with the molecular formula C8H3BrClFN2 and a molecular weight of 261.48 g/mol. This compound has garnered interest due to its potentially useful biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-5-fluoroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-fluoroaniline with bromine in the presence of a suitable catalyst . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The use of advanced equipment and automation helps in scaling up the production while maintaining the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-5-fluoroquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-2-chloro-5-fluoroquinazoline has a wide range of applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-chloroquinoline: Similar in structure but lacks the fluorine atom, which can affect its reactivity and biological activity.

    2-Chloro-5-fluoroquinazoline: Lacks the bromine atom, which can influence its chemical properties and applications.

Uniqueness

6-Bromo-2-chloro-5-fluoroquinazoline is unique due to the presence of bromine, chlorine, and fluorine atoms in its structure. This combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-chloro-5-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-5-1-2-6-4(7(5)11)3-12-8(10)13-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNARNYXKIGAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 6-bromo-5-fluoroquinazolin-2-ol (3.0 g, 12.34 mmol) in phosphoryl trichloride (10 mL) was refluxed at 135° C. for 5 hours. Most of phosphoryl trichloride was removed under reduced pressure, and the residue was dropwise added to ice water (200 mL). The resulting precipitate was collected via filtration as a yellow solid (3.1 g, 96%). MS (ES+) C8H3BrClFN2 requires: 260, found: 261, 263 [M+H]+.
Quantity
3 g
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Reaction Step One
Quantity
10 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

6-bromo-2-chloro-5-fluoro-quinazoline is prepared analogously to WO 2007/117607 or to the above-mentioned synthesis of 6-bromo-2-chloro-8-methoxy-quinazoline starting from 2-amino-5-bromo-6-fluoro-benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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